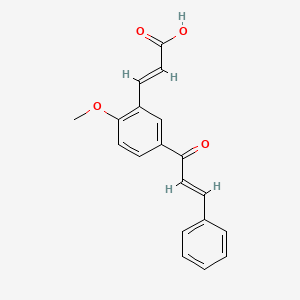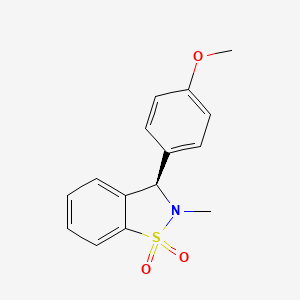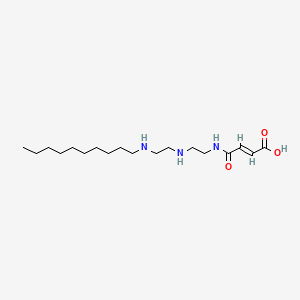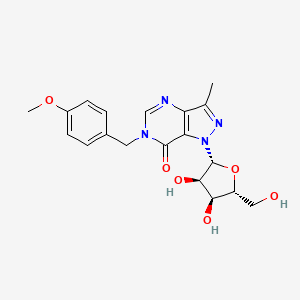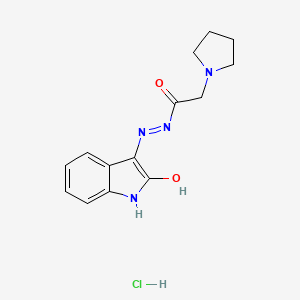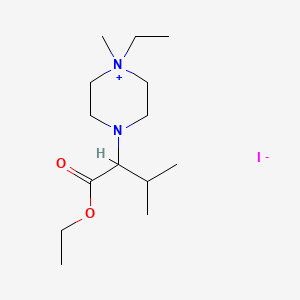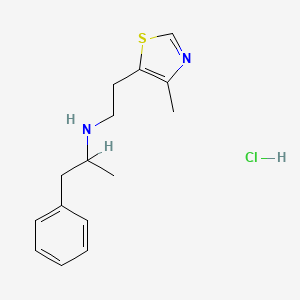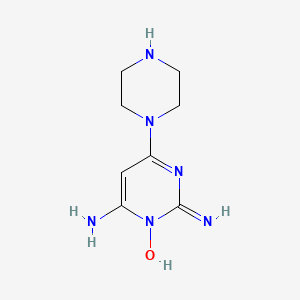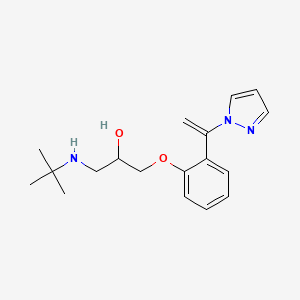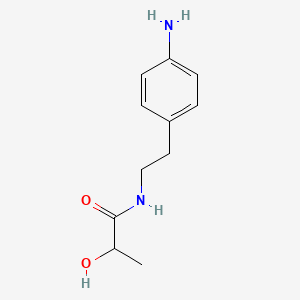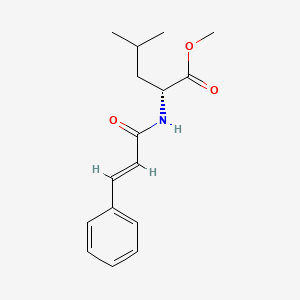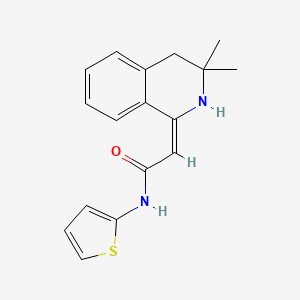
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core and a thienylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Dimethyl Groups: The addition of dimethyl groups to the isoquinoline core is achieved through alkylation reactions using reagents such as methyl iodide.
Formation of the Thienylacetamide Moiety: This involves the reaction of thiophene derivatives with acetic anhydride to form the thienylacetamide group.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thienylacetamide moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline or thienylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or thienylacetamide derivatives.
Substitution: Halogenated isoquinoline or thienylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-3,3-dimethyl-1(2H)-acridinone: Shares a similar isoquinoline core but lacks the thienylacetamide moiety.
N-2-Thienylacetamide: Contains the thienylacetamide group but lacks the isoquinoline core.
Uniqueness
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is unique due to its combined isoquinoline and thienylacetamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
170658-17-0 |
|---|---|
Molekularformel |
C17H18N2OS |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)11-12-6-3-4-7-13(12)14(19-17)10-15(20)18-16-8-5-9-21-16/h3-10,19H,11H2,1-2H3,(H,18,20)/b14-10+ |
InChI-Schlüssel |
BRZLFNXCORLNMQ-GXDHUFHOSA-N |
Isomerische SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=CS3)/N1)C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CS3)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


